molecular formula C18H23NO3 B14166249 Propranolol acetate CAS No. 129459-75-2

Propranolol acetate

Cat. No.: B14166249
CAS No.: 129459-75-2
M. Wt: 301.4 g/mol
InChI Key: KIQZYYYXMURMTK-UHFFFAOYSA-N
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Description

Propranolol acetate is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. Propranolol is widely used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias. This compound is synthesized to enhance the pharmacokinetic properties of propranolol, making it more effective in certain therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propranolol acetate typically involves the acetylation of propranolol. One common method involves the reaction of propranolol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis has been developed to improve the efficiency and yield of the process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach minimizes the formation of by-products and allows for better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Propranolol acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound back to propranolol.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Regeneration of propranolol.

    Substitution: Formation of various propranolol derivatives with different functional groups.

Scientific Research Applications

Propranolol acetate has a wide range of scientific research applications:

Mechanism of Action

Propranolol acetate exerts its effects by blocking beta-adrenergic receptors, particularly beta-1 and beta-2 receptors. This blockade inhibits the action of catecholamines like epinephrine and norepinephrine, leading to decreased heart rate, reduced myocardial contractility, and vasodilation. These effects collectively reduce cardiac workload and oxygen demand, making this compound effective in treating cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

    Atenolol: A selective beta-1 adrenergic receptor antagonist.

    Metoprolol: Another selective beta-1 adrenergic receptor antagonist.

    Nadolol: A non-selective beta-adrenergic receptor antagonist similar to propranolol.

Uniqueness

Propranolol acetate is unique due to its non-selective nature, allowing it to block both beta-1 and beta-2 receptors. This broad spectrum of activity makes it effective in treating a wider range of conditions compared to selective beta-blockers like atenolol and metoprolol. Additionally, the acetate derivative enhances the pharmacokinetic properties, providing better therapeutic outcomes in certain applications .

Properties

CAS No.

129459-75-2

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] acetate

InChI

InChI=1S/C18H23NO3/c1-13(2)19-11-16(22-14(3)20)12-21-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,13,16,19H,11-12H2,1-3H3

InChI Key

KIQZYYYXMURMTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)C

Origin of Product

United States

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